molecular formula C20H29N5O B11243778 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine CAS No. 318271-39-5

4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine

Cat. No.: B11243778
CAS No.: 318271-39-5
M. Wt: 355.5 g/mol
InChI Key: CGDOKAOZKOKPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine is a complex organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a morpholine moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with an appropriate intermediate.

    Formation of the Morpholine Moiety: The morpholine ring can be formed through the reaction of diethanolamine with an appropriate halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-[1-(2-Ethylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine
  • 4-[1-[1-(6-Methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine

Uniqueness

4-[1-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl]morpholine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the ethyl and methyl groups on the phenyl ring, along with the tetrazole and morpholine moieties, makes this compound particularly interesting for various applications.

Properties

CAS No.

318271-39-5

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

4-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C20H29N5O/c1-3-17-9-7-8-16(2)18(17)25-19(21-22-23-25)20(10-5-4-6-11-20)24-12-14-26-15-13-24/h7-9H,3-6,10-15H2,1-2H3

InChI Key

CGDOKAOZKOKPAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.